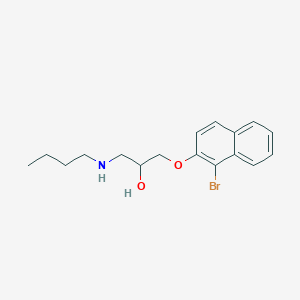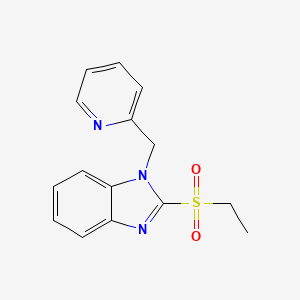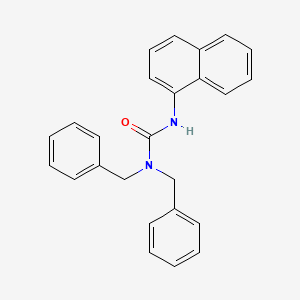
1-(1-Bromonaphthalen-2-yl)oxy-3-(butylamino)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Bromonaphthalen-2-yl)oxy-3-(butylamino)propan-2-ol is an organic compound that features a bromonaphthalene moiety linked to a butylamino propanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Bromonaphthalen-2-yl)oxy-3-(butylamino)propan-2-ol typically involves the following steps:
Bromination of Naphthalene: Naphthalene is brominated using bromine in the presence of a catalyst such as iron or aluminum bromide to yield 1-bromonaphthalene.
Formation of 1-(1-Bromonaphthalen-2-yl)oxypropan-2-ol: 1-bromonaphthalene is reacted with epichlorohydrin in the presence of a base like sodium hydroxide to form 1-(1-bromonaphthalen-2-yl)oxypropan-2-ol.
Amination: The final step involves the reaction of 1-(1-bromonaphthalen-2-yl)oxypropan-2-ol with butylamine under reflux conditions to yield the desired compound.
Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1-Bromonaphthalen-2-yl)oxy-3-(butylamino)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromonaphthalene moiety can be reduced to naphthalene using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products Formed:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of naphthalene.
Substitution: Formation of substituted naphthalene derivatives.
Applications De Recherche Scientifique
1-(1-Bromonaphthalen-2-yl)oxy-3-(butylamino)propan-2-ol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study the effects of bromonaphthalene derivatives on biological systems.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism by which 1-(1-Bromonaphthalen-2-yl)oxy-3-(butylamino)propan-2-ol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity. The bromonaphthalene moiety can facilitate binding to hydrophobic pockets, while the butylamino group can form hydrogen bonds or ionic interactions with target molecules.
Comparaison Avec Des Composés Similaires
- 1-(1-Bromonaphthalen-2-yl)oxy-3-(methylamino)propan-2-ol
- 1-(1-Bromonaphthalen-2-yl)oxy-3-(ethylamino)propan-2-ol
- 1-(1-Bromonaphthalen-2-yl)oxy-3-(propylamino)propan-2-ol
Comparison: 1-(1-Bromonaphthalen-2-yl)oxy-3-(butylamino)propan-2-ol is unique due to the presence of the butylamino group, which can influence its pharmacokinetic properties and binding affinity to target molecules. Compared to its methyl, ethyl, and propyl analogs, the butyl derivative may exhibit different solubility, stability, and biological activity profiles.
Propriétés
IUPAC Name |
1-(1-bromonaphthalen-2-yl)oxy-3-(butylamino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrNO2/c1-2-3-10-19-11-14(20)12-21-16-9-8-13-6-4-5-7-15(13)17(16)18/h4-9,14,19-20H,2-3,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXSUBSIRLQAPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC(COC1=C(C2=CC=CC=C2C=C1)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-methyl-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]-N-[(3-methyl-1H-indol-2-yl)methyl]acetamide](/img/structure/B6126487.png)

![1-[(benzylthio)acetyl]-4-(3-chlorophenyl)piperazine](/img/structure/B6126499.png)
![ethyl (4-{[2-(6-chloro-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-morpholinyl)acetate](/img/structure/B6126507.png)
![N,N-diethyl-5-({2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B6126527.png)
![ethyl 1-[3-(1,3-benzothiazol-2-yl)propanoyl]-3-benzyl-3-piperidinecarboxylate](/img/structure/B6126531.png)

![7-(cyclohexylmethyl)-2-(propylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6126541.png)

![1-(2-fluorobenzyl)-N-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinamine](/img/structure/B6126554.png)
![2-[1-Benzyl-4-[(1-ethylbenzimidazol-2-yl)methyl]piperazin-2-yl]ethanol](/img/structure/B6126560.png)
![1-cyclopentyl-4-(4-fluorophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6126583.png)
![N-cyclopropyl-5-{1-[3-(2-furyl)propanoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6126589.png)
![2-[(5-CYANO-6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(5-METHYL-3-ISOXAZOLYL)ACETAMIDE](/img/structure/B6126595.png)
